Dichloro(difluoro)stannane
Description
Dichloro(difluoro)stannane (SnCl₂F₂) is an organotin compound characterized by a central tin atom bonded to two chlorine and two fluorine atoms. Its molecular structure combines the electronegativity of fluorine with the polarizability of chlorine, resulting in unique chemical and physical properties. Organotin compounds like this are pivotal in organic synthesis, catalysis, and materials science due to their tunable reactivity and stability . The presence of both chlorine and fluorine substituents distinguishes SnCl₂F₂ from other stannanes, influencing its electronic distribution, thermal stability, and solubility .
Properties
CAS No. |
13933-21-6 |
|---|---|
Molecular Formula |
Cl2F2Sn |
Molecular Weight |
227.61 g/mol |
IUPAC Name |
dichloro(difluoro)stannane |
InChI |
InChI=1S/2ClH.2FH.Sn/h4*1H;/q;;;;+4/p-4 |
InChI Key |
WMEFIIVZNMGZGN-UHFFFAOYSA-J |
Canonical SMILES |
F[Sn](F)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, dichlorodifluoro- (9CI) can be synthesized through various methods, including the reaction of tin tetrachloride (SnCl4) with difluoromethylating agents. One common synthetic route involves the reaction of SnCl4 with lithium aluminum hydride (LiAlH4) in the presence of difluoromethylating agents . The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of stannane, dichlorodifluoro- (9CI) often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Stannane, dichlorodifluoro- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various organotin compounds with different functional groups, which can be used in further chemical synthesis and applications .
Scientific Research Applications
Stannane, dichlorodifluoro- (9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of stannane, dichlorodifluoro- (9CI) involves its ability to form stable bonds with various organic and inorganic molecules. This compound can interact with molecular targets through its tin center, facilitating reactions such as cross-coupling and substitution . The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .
Comparison with Similar Compounds
Structural and Substituent Effects
The reactivity and applications of organotin compounds are heavily influenced by substituents. Below is a comparative analysis of SnCl₂F₂ with key analogues:
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Reactivity | LogP* | Melting Point (°C) |
|---|---|---|---|---|
| Dichloro(difluoro)stannane | Cl₂F₂ | High Lewis acidity; moderate electrophilicity | 1.9 | ~150 (predicted) |
| Diethyl(difluoro)stannane | C₂H₅ (ethyl), F₂ | Lower Lewis acidity; enhanced stability | 2.5 | -30 (liquid) |
| Tetrachlorostannane (SnCl₄) | Cl₄ | Extreme Lewis acidity; hygroscopic | 0.8 | -33 (liquid) |
| Difluoro(dioctyl)stannane | C₈H₁₇ (octyl), F₂ | Low reactivity; high lipophilicity | 5.2 | <25 (liquid) |
*LogP values estimated using fragment-based methods.
- Halogen Influence :
- Fluorine : Enhances thermal stability and electronegativity, making Sn-F bonds resistant to hydrolysis compared to Sn-Cl .
- Chlorine : Increases Lewis acidity and polarizability, favoring nucleophilic substitution reactions .
- Alkyl vs. Halogen Groups : Alkyl-substituted stannanes (e.g., diethyl or dioctyl derivatives) exhibit reduced reactivity but improved solubility in organic solvents .
Spectral and Analytical Data
Key spectroscopic features differentiate SnCl₂F₂ from analogues:
Table 3: Spectral Signatures
| Technique | Parameter | SnCl₂F₂ | SnCl₄ |
|---|---|---|---|
| ¹¹⁹Sn-NMR | Chemical Shift (δ, ppm) | -230 to -260 (Sn-F/Cl) | -650 (Sn-Cl) |
| FTIR | Sn-X Stretching (cm⁻¹) | 450 (Sn-F), 340 (Sn-Cl) | 330 (Sn-Cl) |
| X-ray Crystallography | Sn-F Bond Length (Å) | 1.95–2.05 | N/A |
- NMR : The ¹¹⁹Sn chemical shift of SnCl₂F₂ falls between purely fluorinated (e.g., SnF₄: δ -180 ppm) and chlorinated (SnCl₄: δ -650 ppm) stannanes .
- FTIR: Distinct Sn-F stretching bands (420–480 cm⁻¹) absent in non-fluorinated analogues .
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